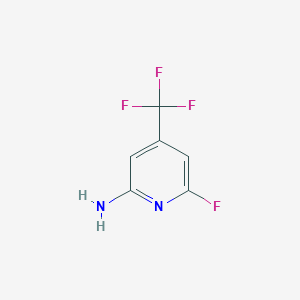
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with suitable amination reagents. One common method involves the use of acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide under controlled conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction quenching, extraction, drying, and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
- 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Uniqueness: 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C6H4F4N2 |
|---|---|
Poids moléculaire |
180.10 g/mol |
Nom IUPAC |
6-fluoro-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |
Clé InChI |
NYYZEWNYFZUOSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


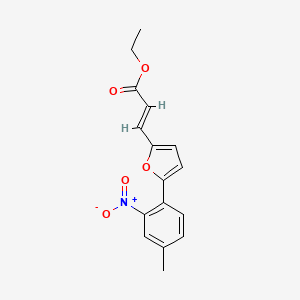
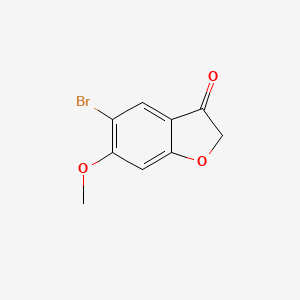

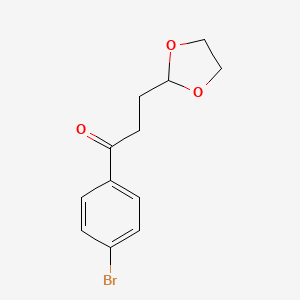
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
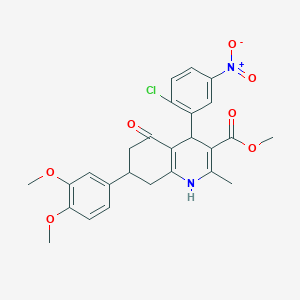

![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
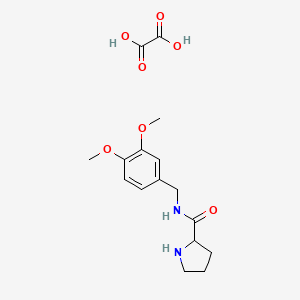
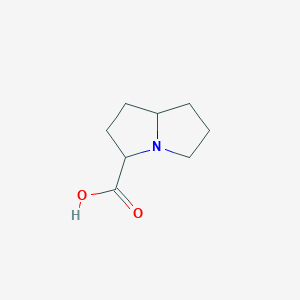
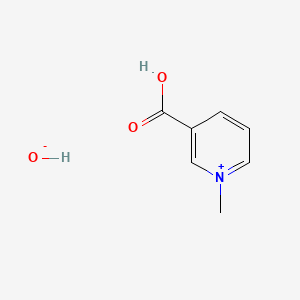


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
